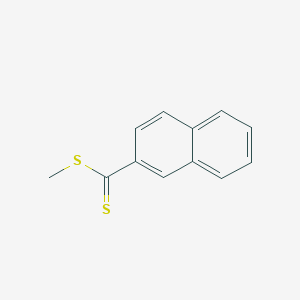

Methyl naphthalene-2-carbodithioate

Description

Methyl naphthalene-2-carbodithioate is a sulfur-containing derivative of naphthalene, characterized by a carbodithioate (-CSS-) functional group attached to the naphthalene ring at the 2-position and a methyl ester moiety.

Properties

CAS No. |

20849-26-7 |

|---|---|

Molecular Formula |

C12H10S2 |

Molecular Weight |

218.3g/mol |

IUPAC Name |

methyl naphthalene-2-carbodithioate |

InChI |

InChI=1S/C12H10S2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |

InChI Key |

CXBUBCUQYMCHMX-UHFFFAOYSA-N |

SMILES |

CSC(=S)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CSC(=S)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

- 2-Methylnaphthalene : A polycyclic aromatic hydrocarbon (PAH) with a methyl group at the 2-position of naphthalene. It lacks the carbodithioate group, making it less polar and reactive compared to methyl naphthalene-2-carbodithioate .

- Naphthalene : The parent compound, lacking substituents, is volatile and widely studied for its environmental persistence and toxicity .

- Methyl Esters of Diterpenoids (e.g., sandaracopimaric acid methyl ester): While structurally distinct, these highlight the role of methyl esters in altering solubility and volatility (see , Figure 2) .

Table 1: Key Structural and Physical Properties

*Data for this compound is hypothetical due to absence in evidence.

Toxicological and Metabolic Profiles

2-Methylnaphthalene vs. Naphthalene

- Toxicity : 2-Methylnaphthalene exhibits slightly lower acute toxicity than naphthalene, with <2-fold differences in doses causing lung lesions .

- Metabolism : 2-Methylnaphthalene is metabolized more slowly than naphthalene and is less effective at depleting glutathione, a critical detoxification agent .

- Environmental Persistence : Both compounds are persistent in air, water, and soil, with 2-methylnaphthalene showing similar partitioning behavior to naphthalene (, Table B-2) .

This compound (Hypothetical)

Environmental and Industrial Relevance

- 2-Methylnaphthalene : Used in dye synthesis, resin production, and as a precursor for pharmaceuticals. Listed in PRTR (Pollutant Release and Transfer Register) due to environmental concerns .

- Naphthalene: Found in mothballs, industrial solvents, and combustion byproducts. Regulated under IRIS (Integrated Risk Information System) for carcinogenic risk .

- This compound : Likely niche applications in catalysis or polymer chemistry, though evidence gaps preclude definitive conclusions.

Table 2: Environmental Monitoring Data (Generalized from )

| Parameter | 2-Methylnaphthalene | Naphthalene | This compound |

|---|---|---|---|

| Air Half-Life | Days–weeks | Days | Unknown |

| Water Solubility | ~25 mg/L | ~30 mg/L | Estimated higher |

| Bioaccumulation Potential | Low | Low | Moderate (theoretical) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.